![molecular formula C13H15NO4 B4049904 methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B4049904.png)

methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate

Descripción general

Descripción

Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.

The exact mass of the compound methyl N-[3-(4-methoxyphenyl)acryloyl]glycinate is 249.10010796 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Versatile Thermoresponsive Hydrogels

Poly(N-acryloyl glycinamide) hydrogels exhibit temperature-dependent gel-sol transitions slightly above body temperature, making them suitable for loco-regional sustained drug delivery. These hydrogels can rapidly transition from sol to gel upon contact with body tissues, enabling the administration and delivery of both neutral and ionic drugs soluble in aqueous media. The process is simple and adaptable for various formulations, showing potential in biomedical applications for sustained and controlled drug release (Boustta et al., 2014).

Catalytic Activity and Phase Transition Behavior of Microgels

Poly(N-acryloyl glycinamide-co-methacrylic acid) microgels exhibit UCST-type phase transition behavior in water. These microgels can be loaded with silver nanoparticles (AgNPs) to enhance their catalytic activity, such as in the reduction of 4-nitrophenol. The polymerization kinetics, phase transition behavior, and catalytic activities of these microgels suggest potential applications in catalysis and environmental remediation (Yang et al., 2021).

Self-Healing Supramolecular Hydrogels

Poly(N-methacryloyl glycinamide) hydrogels demonstrate rapid autonomous self-healing capabilities without external intervention. The introduction of a methyl group perturbs hydrogen bonding interactions, affecting the gel's mechanical properties and healing behavior. These hydrogels offer potential as short-term embolic agents for blood vessel blocking and as artificial tears for eye moistening (Yalei et al., 2017).

pH-Sensitive Hydrogels for Drug Delivery

Novel pH-sensitive hydrogels synthesized from methoxyl poly(ethylene glycol)-poly(caprolactone)-acryloyl chloride, poly(ethylene glycol) methyl ether methacrylate, and methacrylic acid show promise for oral drug-delivery systems. These hydrogels exhibit sharp pH-dependent swelling behavior, suitable for targeted drug release in the gastrointestinal tract (Wang et al., 2010).

Controlled Release Pharmaceutical Bilayer Tablets via 3D Printing

3D printing technology has been applied to produce bilayer tablets with immediate and sustained drug release layers, demonstrating the capability to match the release profiles of commercial tablets. This approach offers a novel method for the formulation and manufacture of pharmaceuticals with precise control over drug release rates (Khaled et al., 2014).

Propiedades

IUPAC Name |

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-11-6-3-10(4-7-11)5-8-12(15)14-9-13(16)18-2/h3-8H,9H2,1-2H3,(H,14,15)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCUGUXCNTEHJ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

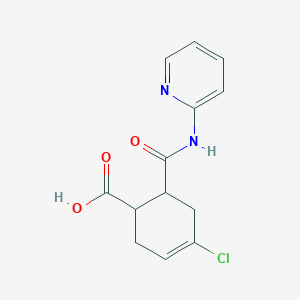

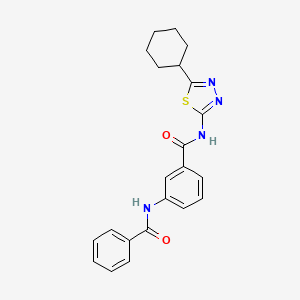

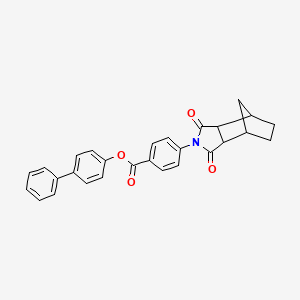

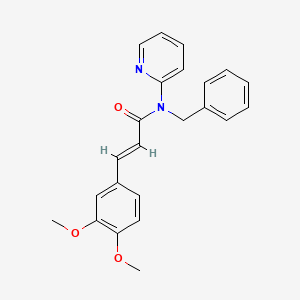

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B4049829.png)

![ethyl 4-[2-[(4-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4049842.png)

![(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4049869.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B4049877.png)

![N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4049887.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B4049894.png)

![4-[[(5E)-5-[[3-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4049899.png)

![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4049916.png)